molecular formula C12H14N2O2 B13519500 ethyl 2-(5-amino-1H-indol-3-yl)acetate CAS No. 6958-36-7

ethyl 2-(5-amino-1H-indol-3-yl)acetate

Cat. No.: B13519500
CAS No.: 6958-36-7
M. Wt: 218.25 g/mol
InChI Key: BXMXWGQSLJGYTP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-1H-indol-3-yl)acetate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-amino-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For this compound, the starting materials would include ethyl 2-(5-nitro-1H-indol-3-yl)acetate, which is then reduced to the amino derivative using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 2-(5-amino-1H-indol-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(5-amino-1H-indol-3-yl)acetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-(5-amino-1H-indol-3-yl)acetate can be compared with other indole derivatives such as:

Properties

CAS No.

6958-36-7

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-(5-amino-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)5-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5,13H2,1H3

InChI Key

BXMXWGQSLJGYTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=C(C=C2)N

Origin of Product

United States

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